3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
“3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one” is a type of bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . It is a part of the pyrimidopyrimidines or tetra-azanaphthalenes family .
Synthesis Analysis
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This process starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .Molecular Structure Analysis
The molecules of the free base are in 1H-tautomeric form . N (1)-H…N (11) hydrogen bonds join molecules of the free base into dimers, which enable tautomeric rearrangement .Chemical Reactions Analysis
The chemistry of pyrimidopyrimidines has been studied extensively . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications
Chemistry and Synthesis
- Pyrido[1,2-a]pyrimidines Chemistry : Pyrido[1,2-a]pyrimidines, including 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one, are recognized for their unique bicyclic ring system with nitrogen-bridgehead condensed pyrimidine moiety. These compounds are not only significant in pharmacology but also find applications in photography, as catalysts, and in dye industries. They exhibit various physicochemical and spectroscopic properties, leading to diverse syntheses and reactions (Hermecz, 1995).
- Halogenated Pyrido[1,2-a]pyrimidin-4-ones Synthesis : The synthesis of halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones involves thermal cyclization and decarboxylation processes, demonstrating the chemical flexibility and utility of these compounds (Molnár et al., 2009).
Biological and Pharmacological Applications
- Analgesic and Anti-inflammatory Properties : Some derivatives of pyrido[1,2-a]pyrimidin-4(1H)-ones, closely related to this compound, exhibit analgesic and anti-inflammatory activities, potentially offering therapeutic benefits in pain management and inflammation control (El-Gazzar & Hafez, 2009).
- Diuretic Agents Synthesis : The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives, which are structurally related to the compound , has been explored for their potential as diuretic agents, indicating a possible application in treating conditions related to fluid retention (Monge et al., 1992).
- Antimicrobial Activity : Schiff bases of pyrido[1,2-a]pyrimidine derivatives, including amino acids, have shown promising antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Alwan, Al Kaabi & Hashim, 2014).
Miscellaneous Applications
- Photographic Sensitizers : Certain derivatives of 4H-pyrido[1,2-a]pyrimidines, structurally related to this compound, have been utilized as photographic sensitizers, indicating their utility in imaging and photography-related industries (Hermecz, 1995).
Mechanism of Action
Target of Action
The primary target of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, cell proliferation is halted, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. CDK2 is responsible for the phosphorylation of key components for cell proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This leads to the inhibition of cell proliferation, particularly in cancer cells .
Future Directions
The chemistry of pyrimidopyrimidines, including “3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one”, has been studied extensively . This research will help scientists in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXXOKSUGGUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703442 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-74-7 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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